molecular formula C7H10Br2N2 B13529567 6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide CAS No. 2839158-01-7

6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide

Cat. No.: B13529567
CAS No.: 2839158-01-7
M. Wt: 281.98 g/mol
InChI Key: BCZGHMXTISHPNW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromomethyl group at the 6th position and two methyl groups at the 3rd and 4th positions makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide typically involves the bromination of 3,4-dimethylpyridazine. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridazine derivatives.

    Oxidation Reactions: Formation of pyridazine aldehydes or carboxylic acids.

    Reduction Reactions: Formation of 3,4-dimethylpyridazine.

Scientific Research Applications

6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-2,4-dimethylpyridazine
  • 6-(Bromomethyl)-3,5-dimethylpyridazine
  • 6-(Bromomethyl)-3,4-dimethylpyrimidine

Uniqueness

6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

2839158-01-7

Molecular Formula

C7H10Br2N2

Molecular Weight

281.98 g/mol

IUPAC Name

6-(bromomethyl)-3,4-dimethylpyridazine;hydrobromide

InChI

InChI=1S/C7H9BrN2.BrH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H

InChI Key

BCZGHMXTISHPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)CBr.Br

Origin of Product

United States

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